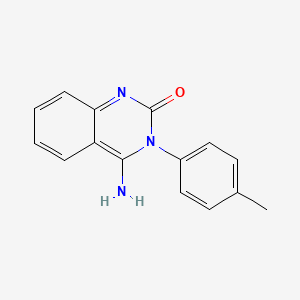

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an imino group, a tetrahydroquinazolinone core, and a 4-methylphenyl substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 4-methylbenzaldehyde with anthranilic acid, followed by cyclization and imination reactions. The general synthetic route can be summarized as follows:

Condensation Reaction: 4-methylbenzaldehyde reacts with anthranilic acid in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the tetrahydroquinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Alkylation Reactions

The imino group (C=NH) at position 4 undergoes alkylation with alkyl halides or alcohols under acidic conditions. For example:

-

Reaction with methyl iodide in methanol yields 4-(N-methylimino)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one via N-alkylation.

-

Larger alkyl groups (e.g., benzyl chloride) require elevated temperatures (80–100°C) and catalytic PCl₃ to form stable 3,4-dihydroquinazolinium salts .

Conditions :

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| CH₃I | MeOH | 25°C | 4-(N-methylimino) derivative | 65–70% |

| PhCH₂Cl | Toluene | 80°C | 3-benzyl-4-imino-3,4-dihydroquinazolinium | 55% |

Addition Reactions

The imino group participates in nucleophilic additions:

-

Sodium bisulfite adds across the C=N bond, forming 4-(sulfonatoimino)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one .

-

Grignard reagents (e.g., MeMgBr) attack the carbonyl group at position 2, producing 2-hydroxy-4-imino-3-(4-methylphenyl)tetrahydroquinazoline after hydrolysis .

Key pathways :

Cyclization and Ring-Opening

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. For example, a study reported that certain tetrahydroquinazoline derivatives showed inhibition against various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these activities were found to be promising, indicating potential for further development as an antimicrobial agent .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential role as an acetylcholinesterase inhibitor. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain derivatives can effectively inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

Case Studies

- Anticancer Studies :

- Antimicrobial Research :

- Neuroprotective Effects :

Table 2: Synthesis Methods Overview

Mécanisme D'action

The mechanism of action of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Imino-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-one: Similar structure but lacks the 4-methyl substituent on the phenyl ring.

4-Imino-3-(4-chlorophenyl)-1,2,3,4-tetrahydroquinazolin-2-one: Contains a chlorine substituent instead of a methyl group.

4-Imino-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-2-one: Features a methoxy group on the phenyl ring.

Uniqueness

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the presence of the 4-methylphenyl substituent, which can influence its chemical reactivity and biological activity. This structural variation may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Activité Biologique

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS Number: 2097936-92-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Research findings from various studies are summarized, along with detailed tables and case studies to illustrate the compound's efficacy.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound has moderate to good antimicrobial activity, making it a candidate for further development in the field of infectious diseases .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro studies using macrophage cell lines indicated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study :

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a 50% reduction in swelling compared to the control group. Histological examination revealed decreased infiltration of inflammatory cells .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 12.5 |

The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation pathways .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammation and cell cycle regulation. Studies suggest that it may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Propriétés

IUPAC Name |

4-amino-3-(4-methylphenyl)quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)18-14(16)12-4-2-3-5-13(12)17-15(18)19/h2-9H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOPQIJPKDNIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.